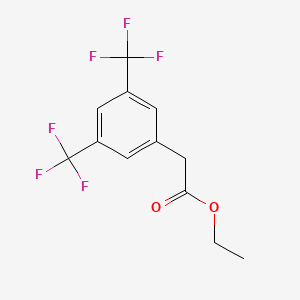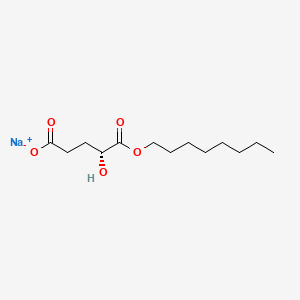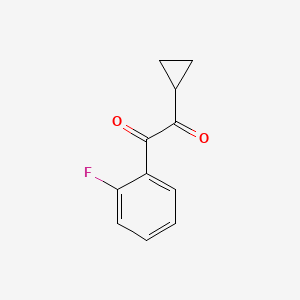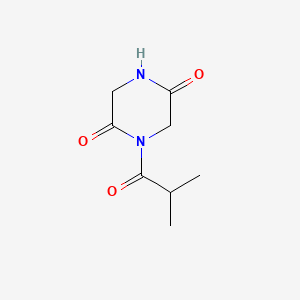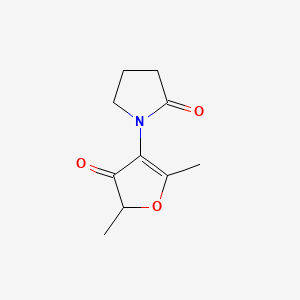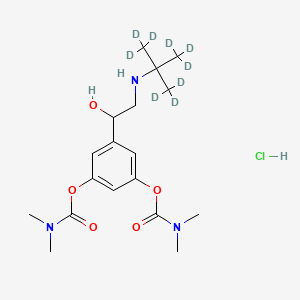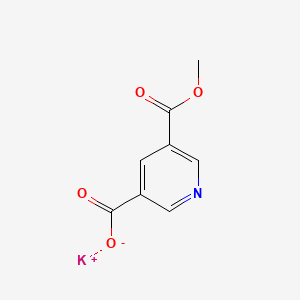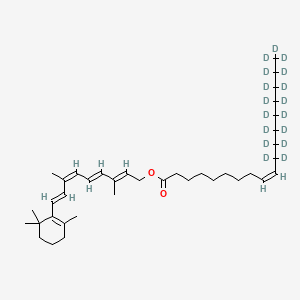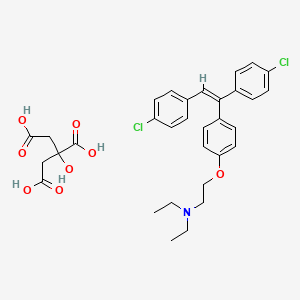
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinemethanamine, N,N,alpha-trimethyl-, (S)-(9CI), commonly known as Carnitine, is a naturally occurring compound that is synthesized in the liver and kidneys. It plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. Carnitine has been extensively studied for its potential therapeutic applications, including its role in cardiovascular disease, diabetes, and neurological disorders.
作用機序
Carnitine plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. It acts as a shuttle, facilitating the movement of fatty acids across the mitochondrial membrane. In addition, carnitine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
Carnitine has been shown to have a number of biochemical and physiological effects. It can improve exercise performance by increasing the use of fatty acids for energy production, reducing muscle damage, and improving recovery time. Carnitine has also been shown to have a beneficial effect on cardiovascular health by reducing the risk of heart disease and improving blood lipid profiles. In addition, carnitine has been studied for its potential role in the treatment of diabetes, neurological disorders, and kidney disease.
実験室実験の利点と制限
Carnitine has several advantages for lab experiments. It is readily available and can be easily obtained from dietary sources or through supplementation. It is also relatively inexpensive and has a low toxicity profile. However, there are some limitations to its use in lab experiments. The effects of carnitine can be influenced by a number of factors, including diet, exercise, and genetics. In addition, the optimal dose and duration of supplementation are not well established.
将来の方向性
There are several future directions for research on carnitine. One area of interest is the potential role of carnitine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential role of carnitine in the treatment of kidney disease, particularly in patients undergoing dialysis. Finally, there is a need for further research to establish the optimal dose and duration of carnitine supplementation for various health conditions.
Conclusion
In conclusion, carnitine is a naturally occurring compound that plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. It has been extensively studied for its potential therapeutic applications, including its role in cardiovascular disease, diabetes, and neurological disorders. While there are some limitations to its use in lab experiments, there are several future directions for research on carnitine.
合成法
Carnitine is synthesized in the body from the amino acids lysine and methionine. It can also be obtained from dietary sources such as red meat and dairy products. However, the amount of carnitine obtained from diet is limited, and supplementation is required to meet the body's needs.
科学的研究の応用
Carnitine has been extensively studied for its potential therapeutic applications. It has been shown to have a beneficial effect on cardiovascular health by reducing the risk of heart disease, improving exercise performance, and reducing muscle damage. Carnitine has also been studied for its potential role in the treatment of diabetes, neurological disorders, and kidney disease.
特性
CAS番号 |
144902-12-5 |
|---|---|
製品名 |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
分子式 |
C9H14N2 |
分子量 |
150.225 |
IUPAC名 |
(1S)-N,N-dimethyl-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3/t8-/m0/s1 |
InChIキー |
MUXUGGNIXJMSAD-QMMMGPOBSA-N |
SMILES |
CC(C1=CC=CC=N1)N(C)C |
同義語 |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




